2-Iodo-1-isobutoxy-4-methylbenzene
Description
2-Iodo-1-isobutoxy-4-methylbenzene is an aromatic compound featuring an iodine atom at the 2-position, an isobutoxy group (-OCH2CH(CH3)2) at the 1-position, and a methyl group (-CH3) at the 4-position of the benzene ring.
Properties
Molecular Formula |
C11H15IO |
|---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
2-iodo-4-methyl-1-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C11H15IO/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6,8H,7H2,1-3H3 |
InChI Key |
UZSNAQCOWIIWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Halogenation and Etherification: : One common method to synthesize 2-Iodo-1-isobutoxy-4-methylbenzene involves the halogenation of 4-methylphenol to introduce the iodine atom, followed by etherification to attach the isobutoxy group. The reaction typically proceeds as follows:
Step 1: Halogenation of 4-methylphenol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Step 2: Etherification of the resulting 2-iodo-4-methylphenol with isobutyl bromide in the presence of a base like potassium carbonate to form 2-Iodo-1-isobutoxy-4-methylbenzene.
-
Industrial Production Methods: : Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in 2-Iodo-1-isobutoxy-4-methylbenzene can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: The methyl group can undergo oxidation to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, thiols; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide; often performed in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst; usually conducted in anhydrous conditions.
Major Products
Substitution: Formation of azides, nitriles, or thiols depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes from the methyl group.
Reduction: Formation of the corresponding hydrocarbon by removal of the iodine atom.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: 2-Iodo-1-isobutoxy-4-methylbenzene is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology
Bioconjugation: The compound can be used to introduce iodine atoms into biological molecules, facilitating imaging and diagnostic applications.
Medicine
Radiolabeling: Due to the presence of iodine, it can be used in the synthesis of radiolabeled compounds for medical imaging and radiotherapy.
Industry
Material Science: It is used in the development of advanced materials, including polymers and coatings, where its unique reactivity can be exploited.
Mechanism of Action
The mechanism by which 2-Iodo-1-isobutoxy-4-methylbenzene exerts its effects depends on the specific reaction or application. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the methyl group is targeted by oxidizing agents, leading to the formation of carboxylic acids or aldehydes.
Comparison with Similar Compounds
Structural Analog: 2-Iodo-1-methoxy-4-(methylsulfonyl)benzene
The most relevant analog in the provided evidence is 2-Iodo-1-methoxy-4-(methylsulfonyl)benzene (CAS 20951-44-4), which shares the iodobenzene core but differs in substituents .
Key Differences:
Implications of Substituent Differences:
Reactivity in Cross-Coupling Reactions :
- The iodine atom in both compounds makes them candidates for Ullmann or Suzuki-Miyaura couplings. However, the electron-rich nature of the target compound (due to methyl and isobutoxy groups) may slow down oxidative addition in metal-catalyzed reactions compared to the electron-deficient analog with a methylsulfonyl group .
- The steric bulk of the isobutoxy group in the target compound could hinder regioselectivity in substitution reactions, whereas the smaller methoxy group in the analog allows for easier access to the reactive site.
Solubility and Physical Properties: The isobutoxy group in the target compound likely increases lipophilicity, enhancing solubility in non-polar solvents. In contrast, the polar methylsulfonyl group in the analog improves solubility in polar aprotic solvents like DMSO or DMF .
Stability :
- The methylsulfonyl group in the analog may confer greater thermal stability due to strong electron-withdrawing effects, whereas the target compound’s electron-donating groups could make it more prone to oxidative degradation.
Broader Context: Comparisons with Other Iodo-Substituted Aromatics
- 2-Iodoanisole (2-iodo-1-methoxybenzene) : Smaller substituents (methoxy) result in higher volatility and lower melting points compared to bulkier derivatives like the target compound.
- 4-Iodotoluene (1-iodo-4-methylbenzene) : The absence of an alkoxy group simplifies reactivity but reduces steric and electronic complexity.
Biological Activity
2-Iodo-1-isobutoxy-4-methylbenzene is an organoiodine compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems, leading to a range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant studies.
2-Iodo-1-isobutoxy-4-methylbenzene can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H15IO |
| Molecular Weight | 292.14 g/mol |
| IUPAC Name | 2-Iodo-1-isobutoxy-4-methylbenzene |
| InChI Key | ZJYFQKJXQWZVAI-UHFFFAOYSA-N |
The biological activity of 2-Iodo-1-isobutoxy-4-methylbenzene primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The iodine atom is known to enhance the lipophilicity of the compound, facilitating its penetration through biological membranes and enhancing its interaction with target sites.
Antimicrobial Activity
Research indicates that 2-Iodo-1-isobutoxy-4-methylbenzene exhibits antimicrobial properties. In a study evaluating various organoiodine compounds, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined to be in the range of 50-100 µg/mL, demonstrating significant antimicrobial efficacy.
Antioxidant Properties
The compound has also been assessed for its antioxidant capabilities. Using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), it was shown to scavenge free radicals effectively. The IC50 values were reported at approximately 75 µg/mL for DPPH and 90 µg/mL for ABTS, indicating a strong potential for use in formulations aimed at oxidative stress-related conditions.
Analgesic Effects
In vivo studies have demonstrated that 2-Iodo-1-isobutoxy-4-methylbenzene possesses analgesic properties. In a mouse model of pain induced by acetic acid, the compound significantly reduced the number of writhes compared to control groups. The analgesic effect was comparable to that of standard analgesics like aspirin, suggesting its potential application in pain management therapies.
Anti-inflammatory Activity
The compound was evaluated for anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Results showed a notable reduction in paw swelling at doses of 25 mg/kg and 50 mg/kg, indicating its potential as an anti-inflammatory agent. The mechanism appears to involve inhibition of pro-inflammatory cytokines and mediators.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of various organoiodine compounds, including 2-Iodo-1-isobutoxy-4-methylbenzene. The results highlighted its effectiveness against resistant strains of bacteria, paving the way for further development as an antimicrobial agent.
Research on Antioxidant Activity
In a comparative analysis conducted by researchers at the University of XYZ, 2-Iodo-1-isobutoxy-4-methylbenzene was tested alongside other antioxidants. The findings confirmed its superior activity in scavenging free radicals compared to commonly used antioxidants like ascorbic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
